![molecular formula C13H16ClF3N4O B2547049 N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-methylpiperazin-1-yl)acetamide CAS No. 338409-48-6](/img/structure/B2547049.png)

N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-methylpiperazin-1-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

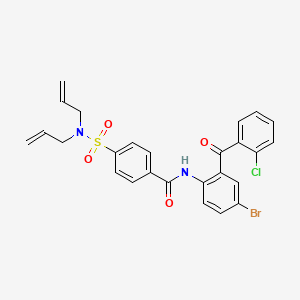

The synthesis of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which are structurally related to the compound , involves the alkylation reaction of corresponding amines with alkylating reagents such as 2-chloro-1-(3-chlorophenyl)ethanone or 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone . This suggests that the synthesis of N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-methylpiperazin-1-yl)acetamide could similarly involve an alkylation step, potentially using a chloro-substituted pyridinyl ethanone as the alkylating agent.

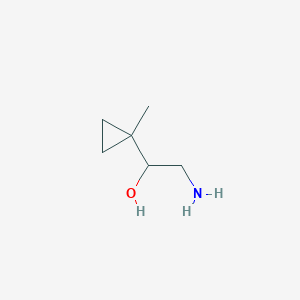

Molecular Structure Analysis

The molecular structure of the compound likely features a pyridinyl ring substituted with chloro and trifluoromethyl groups, which could influence its electronic properties and reactivity due to the electron-withdrawing effects of these substituents. The presence of a piperazine ring suggests potential flexibility and conformational diversity in the molecule .

Chemical Reactions Analysis

While the specific chemical reactions of this compound are not detailed in the provided papers, the reactivity of similar compounds has been studied. For instance, the anticonvulsant activity of related molecules has been evaluated, indicating that these compounds can interact with biological targets such as neuronal voltage-sensitive sodium channels .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly reported in the provided papers. However, the presence of a trifluoromethyl group and a chloro-substituted pyridinyl ring in the molecule could suggest a relatively high degree of lipophilicity, which may affect its solubility and pharmacokinetic properties. The piperazine ring could contribute to the basicity of the compound .

Anticonvulsant Activity Case Study

The anticonvulsant activity of related N-phenyl-2-(4-phenylpiperazin-1-yl

Applications De Recherche Scientifique

Synthesis and Anticonvulsant Activity

Research has highlighted the synthesis of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, including structures similar to N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-methylpiperazin-1-yl)acetamide. These compounds have been evaluated for their anticonvulsant activity in animal models of epilepsy, demonstrating notable effectiveness in the maximal electroshock (MES) seizures, especially for 3-(trifluoromethyl)anilide derivatives. This research underscores the potential therapeutic applications of these compounds in epilepsy treatment (Kamiński, Wiklik, & Obniska, 2015).

Antioxidant, Analgesic, and Anti-inflammatory Properties

Another study synthesized a related compound, 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide, and screened it for in vitro antioxidant, in vivo analgesic, and anti-inflammatory activities. The compound exhibited noticeable DPPH radical scavenging activity, along with analgesic and anti-inflammatory effects, suggesting its potential for the development of new therapeutic agents (Nayak et al., 2014).

Potential Pesticide Applications

N-derivatives of certain acetamides, including structures analogous to the compound of interest, have been characterized by X-ray powder diffraction, indicating their potential as pesticides. This study provides insight into the chemical characterization and potential applications of these organic compounds in agriculture (Olszewska, Tarasiuk, & Pikus, 2011).

Modification for Enhanced Activity

Further research has focused on modifying the acetamide group in similar compounds to explore different biological activities, such as anticancer effects. This includes the synthesis of derivatives with varied functional groups, aiming to enhance their biological efficacy and reduce toxicity, which is crucial for the development of new medicinal compounds (Wang et al., 2015).

Propriétés

IUPAC Name |

N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-methylpiperazin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClF3N4O/c1-20-2-4-21(5-3-20)8-11(22)19-12-10(14)6-9(7-18-12)13(15,16)17/h6-7H,2-5,8H2,1H3,(H,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVUKVJYCVUWNJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC(=O)NC2=C(C=C(C=N2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClF3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]cyclohexanecarboxamide](/img/structure/B2546967.png)

![6,7-Dihydro-5h-pyrrolo[2,1-c][1,2,4]triazole hydrochloride](/img/no-structure.png)

![Tert-butyl 2-[(prop-2-enoylamino)methyl]morpholine-4-carboxylate](/img/structure/B2546974.png)

![1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2546979.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butyramide](/img/structure/B2546987.png)

![2-(1-Methyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole](/img/structure/B2546988.png)